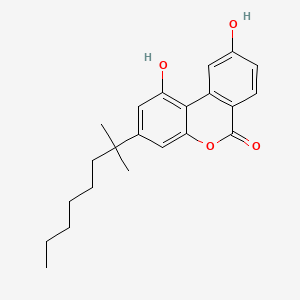

6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-

説明

6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy- (CAS: 335371-37-4), also known as AM 1714, is a synthetic cannabimimetic compound with the molecular formula C₂₂H₂₆O₄ and a molecular weight of 354.44 g/mol . It features a 6H-dibenzo[b,d]pyran-6-one core substituted with a 1,1-dimethylheptyl chain at the 3-position and hydroxyl groups at the 1- and 9-positions. AM 1714 is a potent and selective agonist for the peripheral cannabinoid receptor CB2, making it a key compound for studying CB2-mediated therapeutic effects, such as anti-inflammatory and neuroprotective properties .

Its synthesis involves demethylation of the precursor 3-(1,1-dimethylheptyl)-1-hydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one using boron tribromide (BBr₃) in dichloromethane . This regioselective modification highlights the importance of hydroxyl group positioning in modulating receptor affinity.

特性

CAS番号 |

335371-37-4 |

|---|---|

分子式 |

C22H26O4 |

分子量 |

354.4 g/mol |

IUPAC名 |

1,9-dihydroxy-3-(2-methyloctan-2-yl)benzo[c]chromen-6-one |

InChI |

InChI=1S/C22H26O4/c1-4-5-6-7-10-22(2,3)14-11-18(24)20-17-13-15(23)8-9-16(17)21(25)26-19(20)12-14/h8-9,11-13,23-24H,4-7,10H2,1-3H3 |

InChIキー |

BWKBVEVEQOCSCF-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O |

正規SMILES |

CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-(1,1-dimethyl-heptyl)-1-9-dihydroxy-benzo(c)chromen-6-one AM 1714 AM-1714 AM1714 |

製品の起源 |

United States |

化学反応の分析

科学研究アプリケーション

AM-1714には、次のようないくつかの科学研究アプリケーションがあります。

化学: これは、カンナビノイド受容体とそのリガンドを含む研究における参照化合物として使用されます。

生物学: AM-1714は、疼痛調節や炎症など、さまざまな生物学的プロセスにおけるCB2受容体の役割を理解するための研究に使用されます。

医学: この化合物は、神経因性疼痛やCB2受容体を含む他の状態の治療における潜在的な治療的用途を持っています.

産業: AM-1714は、カンナビノイド受容体を標的とした新薬の開発に使用されており、特にCB2受容体の選択的活性化が有益な状態に使用されます.

科学的研究の応用

AM-1714 has several scientific research applications, including:

Chemistry: It is used as a reference compound in studies involving cannabinoid receptors and their ligands.

Biology: AM-1714 is utilized in research to understand the role of CB2 receptors in various biological processes, including pain modulation and inflammation.

作用機序

AM-1714は、周辺カンナビノイド受容体CB2を選択的に活性化することにより、その効果を発揮します。この活性化は、疼痛知覚や炎症に関与するさまざまなシグナル伝達経路の調節につながります。 この化合物は、CB1受容体活性化に伴う典型的な精神活性作用を最小限に抑えるため、CB1受容体よりもCB2受容体に対して高い選択性を示します .

類似化合物との比較

HU-210

- Structure: (6aR)-trans-3-(1,1-dimethylheptyl)-6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-methanol.

- Molecular Formula : C₂₅H₃₈O₃ .

- Key Differences: Contains a tetrahydro ring system (6a,7,10,10a-tetrahydro) and a 9-methanol group. Higher molecular weight (386.58 g/mol) and lipophilicity (XLogP: ~6.5 estimated).

- Activity : Potent CB1 receptor agonist with neuroprotective effects but psychotropic side effects .

Dexanabinol (HU-211)

Graphislactone G

- Structure : Chlorinated 6H-dibenzo[b,d]pyran-6-one with hydroxyl groups at positions 1 and 9 and a chlorine atom at position 2 .

- Molecular Formula : C₁₆H₁₁ClO₅.

- Key Differences :

- Natural product isolated from Cepharosporium acremonium.

- Chlorine substitution enhances cytotoxicity.

- Activity : Cytotoxic against SW1116 colon cancer cells (IC₅₀: 3.2 µM) .

Urolithins (e.g., Urolithin C)

- Structure : Hydroxylated 6H-dibenzo[b,d]pyran-6-one derivatives (e.g., trihydroxy substitution for urolithin C) .

- Molecular Formula : C₁₃H₈O₄ (urolithin C).

- Key Differences :

- Microbial metabolites of ellagitannins (e.g., from pomegranate).

- Lack alkyl chains but feature varying hydroxylation patterns.

- Activity : Anti-proliferative effects in prostate cancer (LNCaP cells) via androgen receptor modulation .

Comparative Data Table

Structure-Activity Relationships (SAR)

- Alkyl Chains: The 1,1-dimethylheptyl group in AM 1714 and HU-210 enhances CB receptor binding by mimicking the alkyl side chain of endogenous cannabinoids .

- Hydroxyl Groups: The 1,9-dihydroxy configuration in AM 1714 is critical for CB2 selectivity, whereas methoxy or methanol groups (e.g., HU-210) favor CB1 affinity .

- Halogenation : Chlorine in graphislactone G increases electrophilicity, enhancing DNA interaction and cytotoxicity .

- Hydroxylation Patterns: Urolithins with trihydroxy substitutions (e.g., urolithin C) show stronger antiandrogen effects than monohydroxy variants .

準備方法

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables modular assembly of the biaryl framework. Roy et al. (2013) reported a one-pot synthesis of benzo[c]chromen-6-ones via coupling of 2-bromoarylcarboxaldehydes with 2-hydroxyphenylboronic acids. Adapting this method, 3-bromo-1,9-dimethoxy-dibenzo[b,d]pyran-6-one is coupled with a dimethylheptyl-bearing boronic ester under Pd(OAc)₂/PPh₃ catalysis:

$$

\text{3-Bromo intermediate} + \text{(1,1-Dimethylheptyl)Bpin} \xrightarrow{\text{Pd(OAc)}2, \text{K}2\text{CO}_3, \text{DMF}} \text{3-(1,1-Dimethylheptyl)-1,9-dimethoxy-dibenzo[b,d]pyran-6-one}

$$

Key Data:

Sonogashira Coupling-Benzannulation

A sequential Sonogashira coupling-benzannulation protocol offers an alternative route. Aryl 3-bromopropenoates bearing ortho-iodine or enyne substituents react with acetylenes under Pd/Cu catalysis to form dibenzopyranones. For the target compound, a propargyl alcohol derivative introduces the 1,9-dihydroxy groups post-annulation:

$$

\text{Aryl 3-bromopropenoate} + \text{Propargyl alcohol} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{1,9-Dihydroxy intermediate} \xrightarrow{\text{Alkylation}} \text{3-(1,1-Dimethylheptyl)}

$$

Optimization Insights:

Functionalization of Preformed Dibenzo[b,d]pyran-6-ones

Friedel-Crafts Alkylation

Direct introduction of the 1,1-dimethylheptyl group via Friedel-Crafts alkylation is feasible using AlCl₃ as a Lewis acid. However, steric hindrance at position 3 necessitates high temperatures (80–100°C) and prolonged reaction times (24–48 hours), yielding ≤45%. Competing ortho/para selectivity further complicates purification.

Grignard Addition

Grignard reagents (e.g., 1,1-dimethylheptylmagnesium bromide) add to the ketone moiety of 6H-dibenzo[b,d]pyran-6-one, followed by acid-catalyzed dehydration to restore aromaticity. This method suffers from over-addition and requires careful stoichiometric control:

$$

\text{Dibenzo[b,d]pyran-6-one} + \text{RMgBr} \xrightarrow{\text{THF, 0°C}} \text{Tertiary alcohol} \xrightarrow{\text{H}2\text{SO}4} \text{3-Alkylated product}

$$

Yield: 38–52%

Oxidation and Deprotection Sequences

Hydroxylation via Directed Ortho-Metalation

Directed ortho-metalation (DoM) strategies install hydroxyl groups regioselectively. Using a lithium tetramethylpiperidide (LiTMP) base, methoxy groups at positions 1 and 9 are demethylated in situ:

$$

\text{1,9-Dimethoxy intermediate} \xrightarrow{\text{LiTMP, −78°C}} \text{1,9-Diolate} \xrightarrow{\text{H}_2\text{O}} \text{1,9-Dihydroxy product}

$$

Oxidative Allylic Hydroxylation

For substrates with allylic positions, Sharpless asymmetric dihydroxylation introduces vicinal diols, which are subsequently oxidized to hydroxyl groups. This method is less applicable to the target compound due to geometric constraints.

Comparative Analysis of Synthetic Routes

生物活性

6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy- is a synthetic organic compound with significant biological activity. This compound belongs to the dibenzopyran class and has garnered attention for its potential therapeutic applications, particularly in the context of cannabinoid receptor modulation and hypolipidemic effects. This article provides a detailed overview of its biological activity, including relevant studies and findings.

Chemical Structure and Properties

- Chemical Formula : C22H26O4

- Molecular Weight : 370.45 g/mol

- IUPAC Name : 6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-

The compound's structure features a dibenzopyran backbone with hydroxyl groups and an alkyl side chain that contributes to its biological properties.

Cannabinoid Receptor Modulation

One of the notable activities of this compound is its role as a selective agonist for the cannabinoid receptor 2 (CB2). Unlike CB1 receptors, which are primarily located in the central nervous system and can produce psychoactive effects, CB2 receptors are predominantly found in immune cells and peripheral tissues. This selectivity suggests potential therapeutic uses in pain management and anti-inflammatory treatments without central nervous system side effects.

Hypolipidemic Effects

Research has indicated that derivatives of dibenzo[b,d]pyran compounds exhibit hypolipidemic activity. For instance, certain related compounds have shown to be significantly more effective than clofibrate in reducing plasma cholesterol and triglyceride levels in animal models . This suggests that 6H-Dibenzo(b,d)pyran-6-one derivatives may also possess similar lipid-lowering properties.

Study on Hypolipidemic Activity

A study evaluating various derivatives of dibenzo[b,d]pyran reported that specific compounds demonstrated remarkable hypolipidemic effects. For example:

| Compound | Plasma Cholesterol Reduction | Plasma Triglyceride Reduction |

|---|---|---|

| 6H-2-chloro-6-methyl-dibenzo[b,d]pyran-6-carboxylic acid | 12 times more potent than clofibrate | 11 times more potent than clofibrate |

This data highlights the potential of these compounds in managing hyperlipidemia .

Cytotoxic Activity

Another aspect of research has focused on the cytotoxic effects of related dibenzopyran compounds against cancer cells. For instance, a study found that certain derivatives exhibited significant cytotoxicity against human promyelocytic leukemia HL-60 cells, suggesting potential applications in cancer therapy .

The biological activities of 6H-Dibenzo(b,d)pyran-6-one compounds are believed to involve several mechanisms:

- CB2 Receptor Agonism : Activation of CB2 receptors may lead to anti-inflammatory effects and modulation of pain pathways.

- Radical Production : Some studies indicate that these compounds can produce radicals under specific conditions, which may contribute to their cytotoxic effects against cancer cells .

- Lipid Metabolism Modulation : The structural rigidity of these compounds may influence their interaction with enzymes involved in lipid metabolism, enhancing their hypolipidemic effects .

Q & A

Q. What are the most efficient synthetic routes for 6H-dibenzo[b,d]pyran-6-one derivatives?

The synthesis of 6H-dibenzo[b,d]pyran-6-one derivatives commonly involves intramolecular cyclization , C-H bond activation , or Bayer-Villiger oxidation . For example, the Bayer-Villiger oxidation of 9H-fluorene-9-one using hydrogen peroxide in glacial acetic acid yields 6H-dibenzo[b,d]pyran-6-one, though achieving high yields (reported 80-85%) may require extended reaction times (5 days vs. the literature-reported 72 hours) . Alternative methods include coupling reactions to construct biphenyl intermediates or photochemical rearrangements of peroxo compounds . Key challenges include optimizing reaction conditions (temperature, catalyst) and purification protocols (e.g., silica gel chromatography with dichloromethane/hexane gradients) .

Q. How can spectroscopic techniques characterize the structure of 6H-dibenzo[b,d]pyran-6-one derivatives?

400 MHz ¹H-NMR in CDCl₃ is standard for confirming aromatic proton environments (e.g., signals at 7.3–8.5 ppm for 6H-dibenzo[b,d]pyran-6-one). UV spectroscopy and APPI-MS (Atmospheric Pressure Photoionization Mass Spectrometry) are critical for detecting molecular ions (e.g., m/z 197 [M+H]⁺) and distinguishing lactones from carboxylic acids based on fragmentation patterns . For derivatives like urolithins, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) and ¹³C-NMR are essential for hydroxyl group positioning and lactone ring verification .

Q. What is the role of gut microbiota in metabolizing 6H-dibenzo[b,d]pyran-6-one derivatives?

Gut microbiota convert ellagitannins into hydroxylated derivatives called urolithins (e.g., urolithin A and B). These metabolites are formed via sequential dehydroxylation and lactone reduction, with urolithin A showing 25–80× higher bioavailability than precursor compounds . Methodologically, in vivo studies should track metabolite formation using HPLC-MS and fecal microbial profiling to identify key bacterial strains (e.g., Gordonibacter urolithinfaciens) responsible for biotransformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anti-cancer mechanisms of 6H-dibenzo[b,d]pyran-6-one derivatives?

Discrepancies in biological activity (e.g., androgen receptor inhibition vs. mTOR pathway modulation) may arise from structural variations (e.g., hydroxylation patterns) or assay conditions. To address this:

- Perform docking studies to compare binding affinities across targets (e.g., androgen receptor, mTORC1/2) .

- Use isogenic cell lines (e.g., LNCaP for prostate cancer) with controlled exposure times and metabolite concentrations .

- Validate findings with knockout models (e.g., CRISPR-edited cells lacking specific receptors) to isolate mechanisms .

Q. What experimental designs optimize the synthesis of 3-(1,1-dimethylheptyl)-1,9-dihydroxy-substituted derivatives?

Substituent positioning impacts bioactivity and solubility. Key strategies include:

- Regioselective functionalization via Grignard additions to 6H-dibenzo[b,d]thiopyran-6-one, followed by acid-catalyzed dehydration .

- Photochemical rearrangement to introduce hydroxyl groups at specific positions (e.g., 1,9-dihydroxy), monitored by real-time GC-MS to track intermediates .

- Protecting group strategies (e.g., acetyl groups) to prevent undesired side reactions during multi-step syntheses .

Q. How can researchers improve the bioavailability of 6H-dibenzo[b,d]pyran-6-one metabolites for in vivo studies?

Urolithins (e.g., urolithin A) exhibit higher bioavailability than precursors like ellagic acid. To enhance delivery:

- Use probiotic co-administration (e.g., G. urolithinfaciens) to boost colonic metabolite production .

- Formulate nanoparticle carriers (e.g., lipid-based) to bypass first-pass metabolism .

- Monitor plasma concentrations via LC-MS/MS and correlate with pharmacokinetic parameters (e.g., half-life, Cmax) .

Q. What methodologies address challenges in isolating 6H-dibenzo[b,d]pyran-6-one derivatives from complex mixtures?

- Flash chromatography with gradient elution (e.g., hexane → dichloromethane) separates closely related compounds .

- Preparative HPLC using C18 columns and acetonitrile/water gradients resolves hydroxylated derivatives (e.g., urolithin C vs. D) .

- Crystallization (e.g., from ethanol/water) ensures purity, validated by melting point analysis (e.g., 93.5–94.5°C for 6H-dibenzo[b,d]pyran-6-one) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。